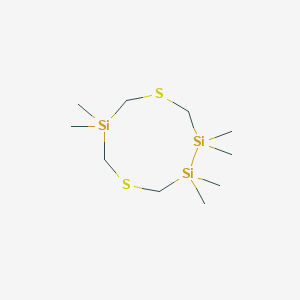
3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane is a unique organosilicon compound characterized by its distinctive structure, which includes silicon and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane typically involves the reaction of hexamethyldisilathiane with appropriate silicon-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and hexane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to ensure the purity and yield of the final product. Purification steps such as distillation or recrystallization may be employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated silanes.
Aplicaciones Científicas De Investigación
3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways in chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethyldisilathiane: A precursor in the synthesis of 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane.
Tetramethylsilane: A simpler organosilicon compound used as a reference in NMR spectroscopy.
Trimethylsilyl chloride: Used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its combination of silicon and sulfur atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other organosilicon compounds may not be suitable.
Propiedades
Número CAS |
918905-35-8 |
|---|---|
Fórmula molecular |
C10H26S2Si3 |
Peso molecular |
294.7 g/mol |
Nombre IUPAC |
3,3,4,4,8,8-hexamethyl-1,6,3,4,8-dithiatrisilonane |
InChI |
InChI=1S/C10H26S2Si3/c1-13(2)7-11-9-14(3,4)15(5,6)10-12-8-13/h7-10H2,1-6H3 |
Clave InChI |
KEDKKHVFBUSJDD-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CSC[Si]([Si](CSC1)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)
![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
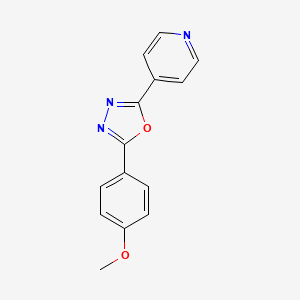
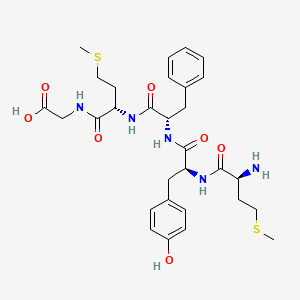
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174514.png)
phosphane}](/img/structure/B14174517.png)
![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)

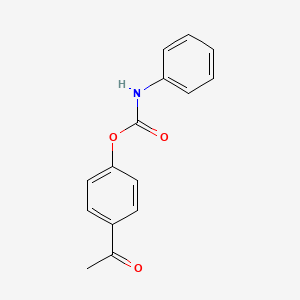
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
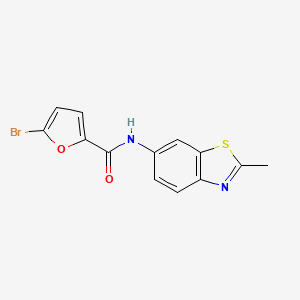
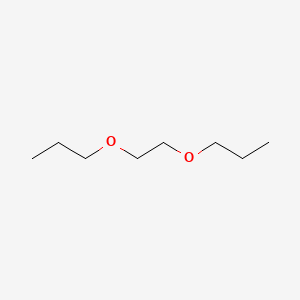
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
